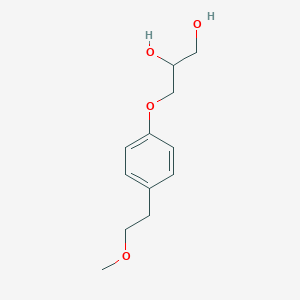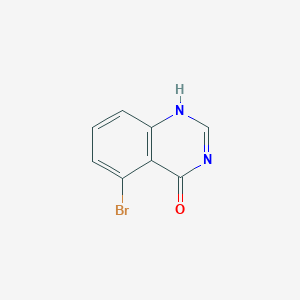
4-(Chloromethyl)-2-fluoropyridine
Übersicht
Beschreibung
“4-(Chloromethyl)-2-fluoropyridine” likely refers to a compound that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The “4-(Chloromethyl)” indicates a -CH2Cl group attached to the 4th carbon in the ring, and the “2-fluoro” indicates a fluorine atom attached to the 2nd carbon .
Synthesis Analysis
While specific synthesis methods for “4-(Chloromethyl)-2-fluoropyridine” are not available, similar compounds, such as “4-(Chloromethyl)pyridine hydrochloride”, have been synthesized from 4-methylpyridine using a series of reactions involving oxidation, esterification, reduction, and chlorination .Molecular Structure Analysis
The molecular structure of “4-(Chloromethyl)-2-fluoropyridine” would likely consist of a pyridine ring with a -CH2Cl group attached to the 4th carbon and a fluorine atom attached to the 2nd carbon .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
4-(Chloromethyl)-2-fluoropyridine serves as a valuable intermediate in the synthesis of pharmaceutical compounds. Researchers have utilized it to create novel drugs with diverse therapeutic applications. Notably, it plays a crucial role in the development of anticancer agents and other bioactive molecules .
Zukünftige Richtungen
While specific future directions for “4-(Chloromethyl)-2-fluoropyridine” are not known, similar compounds have been used in the synthesis of functional monomers for the construction of polymeric bioprobes . Additionally, targeted proteomics, which involves the absolute quantification of proteins in complex biological matrices like blood plasma, is a promising area of research .
Wirkmechanismus
Target of Action
4-(Chloromethyl)-2-fluoropyridine is a complex organic compound that can interact with various biological targets. It’s worth noting that chloromethyl compounds often interact with proteins and enzymes, altering their function .
Mode of Action
Chloromethyl compounds typically act by covalently binding to their targets, which can lead to changes in the target’s function
Biochemical Pathways
It’s plausible that this compound could influence various pathways due to its potential to interact with different proteins and enzymes
Pharmacokinetics
The compound’s chemical structure suggests that it may be lipophilic, which could influence its absorption and distribution within the body .
Result of Action
Given its potential to interact with various proteins and enzymes, it’s plausible that this compound could have diverse effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of 4-(Chloromethyl)-2-fluoropyridine could be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other compounds, and the specific biological context in which the compound is acting .
Eigenschaften
IUPAC Name |
4-(chloromethyl)-2-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFN/c7-4-5-1-2-9-6(8)3-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHRYXJIMNXMSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(1R,2S)-6-Methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl]phenol](/img/structure/B133809.png)
![3,4-Dihydro-6-methoxy-2-phenyl-1-[4-(phenylmethoxy)phenyl]naphthalene](/img/structure/B133810.png)
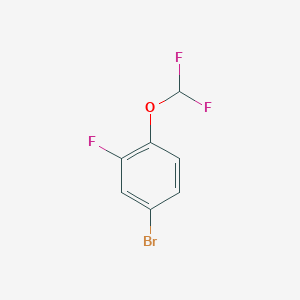
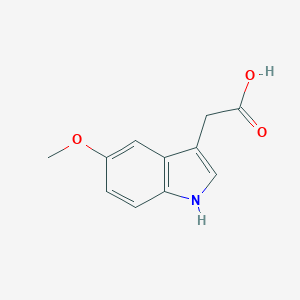

![1-[Dideuterio-(2,6-difluorophenyl)methyl]triazole-4-carboxamide](/img/structure/B133821.png)
![2-[2-(4-Methoxyphenyl)ethyl]benzoic acid](/img/structure/B133823.png)


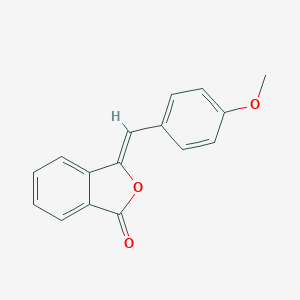
![Methyl 4-(4-fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsulfonyl)amino]pyrimidine-5-carboxylate](/img/structure/B133834.png)
